4-Chloro-6-methylnicotinamide

説明

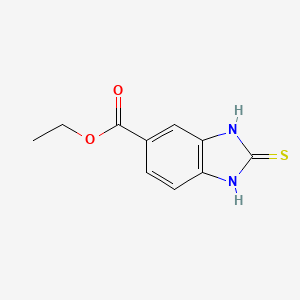

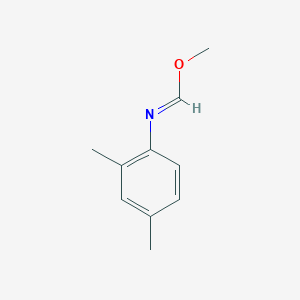

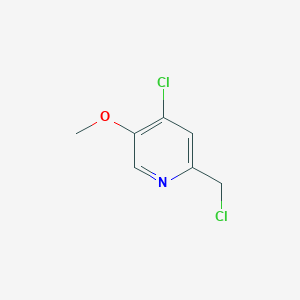

4-Chloro-6-methylnicotinamide is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.59600 . It is used in the field of pharmaceuticals as a drug intermediate in the synthesis of various compounds.

Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methylnicotinamide consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 170.02500 .科学的研究の応用

- Field : Structural Chemistry

- Application Summary : Nicotinamide derivatives, including 4-Chloro-6-methylnicotinamide, have been synthesized and studied for their antibacterial and antibiofilm properties .

- Methods : These compounds were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). Their antibacterial activity and antibiofilm properties were investigated experimentally .

- Results : One of the nicotinamide derivatives, ND4, was found to be the best inhibitor candidate against Enterococcus faecalis .

- Field : Dermatology

- Application Summary : Nicotinamide, also known as niacinamide, has been used to control skin aging and pigmentation .

- Methods : Nicotinamide is applied topically, either alone or in combination with other active ingredients .

- Results : Topical treatment of nicotinamide reduces the progression of skin aging and hyperpigmentation in clinical trials .

Antibacterial and Antibiofilm Properties

Skin Aging and Pigmentation Control

- Field : Dermatology

- Application Summary : There has been much interest in the role of oral nicotinamide supplementation in reducing the incidence of non-melanoma skin cancers .

- Methods : A literature search using PubMed and Medline was carried out with search terms nicotinamide, vitamin B3, niacinamide, basal cell carcinoma, BCC, squamous cell carcinoma, SCC, skin cancer and chemoprevention .

- Results : The largest RCT received criticism of the statistical analyses used, but the critics still acknowledged a likely benefit of treatment with oral nicotinamide in reducing the incidence of NMSC .

- Field : Dermatology

- Application Summary : Supplementation of nicotinamide restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .

- Methods : Nicotinamide is applied topically, either alone or in combination with other active ingredients .

- Results : Topical treatment of nicotinamide reduces the progression of skin aging and hyperpigmentation in clinical trials .

Non-Melanoma Skin Cancers

Skin Aging and Pigmentation

- Field : Gerontology

- Application Summary : Recent research into nicotinamide mononucleotide (NMN), a precursor of NAD+ and a derivative of nicotinamide, suggests that boosting NMN levels can alleviate or even reverse age-related conditions by stimulating NAD+ metabolism .

- Methods : Researchers are exploring three main approaches to boosting NAD+ levels: supplementation with NAD+ precursors (primarily NMN and nicotinamide riboside); activation of NAD+ biosynthesis; and inhibition of NAD+ consumption .

- Results : Impressive results in cell and animal studies, as well as in clinical trials, are fuelling a multimillion-dollar market for NMN supplements .

- Field : Oncology

- Application Summary : Certain nicotinamide derivatives, such as 6-(nicotinamide) methyl coumarin, have shown antitumor effects .

- Methods : The compound was tested on cells at various concentrations .

- Results : Even the cells treated with high concentrations of 6-(nicotinamide) methyl coumarin showed increased viability, indicating a good selectivity and low toxicity of the compound .

Anti-Aging Effects

Antitumor Effects

将来の方向性

特性

IUPAC Name |

4-chloro-6-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-2-6(8)5(3-10-4)7(9)11/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOUUEYOSBRYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methylnicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

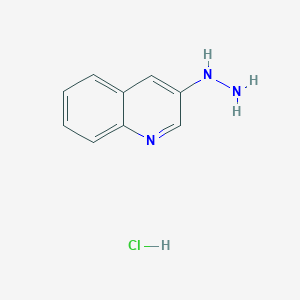

![(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydrochloride](/img/structure/B1646393.png)

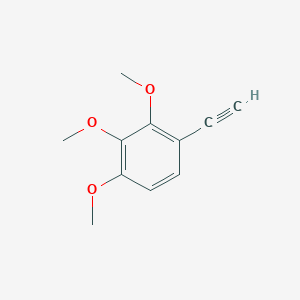

![4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde](/img/structure/B1646398.png)